molecular formula C23H26N4O3S B11247754 2-{[5-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)-4-ethyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2,4-dimethylphenyl)acetamide

2-{[5-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)-4-ethyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2,4-dimethylphenyl)acetamide

Cat. No.: B11247754
M. Wt: 438.5 g/mol
InChI Key: HJTPCXPOHBUOAB-UHFFFAOYSA-N
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Description

This compound is a mouthful, so let’s break it down. Its IUPAC name is quite descriptive : This compound is a mouthful, so let’s break it down. Its IUPAC name is quite descriptive: 2-{[5-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)-4-ethyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2,4-dimethylphenyl)acetamide . Here’s what we know:

  • Molecular Formula : C20H22N4O3S
  • Molecular Weight : 406.48 g/mol

Preparation Methods

Synthetic Routes: The synthetic routes for this compound involve several steps. One common approach is via the reaction of a benzodioxepine derivative with a triazole thiol. The specific conditions and reagents depend on the desired regioselectivity and yield.

Industrial Production: While no large-scale industrial production methods are widely reported, research laboratories often synthesize this compound for further investigation.

Chemical Reactions Analysis

Reactivity:

  • Oxidation : The compound may undergo oxidation reactions, potentially leading to the formation of sulfoxides or sulfones.
  • Substitution : Nucleophilic substitution reactions can occur at the triazole sulfur or the benzodioxepine ring.
  • Reduction : Reduction of the triazole ring or the benzodioxepine moiety is also possible.
Common Reagents:
  • Thionyl chloride (SOCl2) : Used for chlorination of the triazole sulfur.
  • Hydrazine hydrate (N2H4·H2O) : May be employed for reduction reactions.
  • Strong acids/bases : Required for ring-opening reactions.

Major Products: The major products depend on the specific reaction conditions. Potential products include derivatives with modified triazole or benzodioxepine moieties.

Scientific Research Applications

Chemistry:

  • Drug Discovery : Researchers explore this compound’s potential as a scaffold for novel drug candidates.
  • Organic Synthesis : It serves as an interesting building block due to its unique structure.
Biology and Medicine:
  • Anticancer Properties : Investigated for potential anticancer activity.
  • Neuropharmacology : Possible effects on neurotransmitter systems.
  • Anti-inflammatory Activity : Studied for its anti-inflammatory potential.
Industry:
  • Fine Chemicals : Used in the synthesis of specialized compounds.
  • Materials Science : May find applications in material design.

Mechanism of Action

The exact mechanism remains an active area of research. It likely involves interactions with specific molecular targets, affecting cellular pathways related to the compound’s biological activities.

Comparison with Similar Compounds

While this compound is unique, it shares structural features with other benzodioxepine derivatives. Similar compounds include:

Properties

Molecular Formula

C23H26N4O3S

Molecular Weight

438.5 g/mol

IUPAC Name

2-[[5-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)-4-ethyl-1,2,4-triazol-3-yl]sulfanyl]-N-(2,4-dimethylphenyl)acetamide

InChI

InChI=1S/C23H26N4O3S/c1-4-27-22(17-7-9-19-20(13-17)30-11-5-10-29-19)25-26-23(27)31-14-21(28)24-18-8-6-15(2)12-16(18)3/h6-9,12-13H,4-5,10-11,14H2,1-3H3,(H,24,28)

InChI Key

HJTPCXPOHBUOAB-UHFFFAOYSA-N

Canonical SMILES

CCN1C(=NN=C1SCC(=O)NC2=C(C=C(C=C2)C)C)C3=CC4=C(C=C3)OCCCO4

Origin of Product

United States

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